molecular formula C11H22O4 B12679151 [[2-[2-(Isobutoxy)ethoxy]ethoxy]methyl]oxirane CAS No. 50321-23-8

[[2-[2-(Isobutoxy)ethoxy]ethoxy]methyl]oxirane

Cat. No.: B12679151
CAS No.: 50321-23-8
M. Wt: 218.29 g/mol
InChI Key: YZVDZGBALSHCNY-UHFFFAOYSA-N
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Description

[[2-[2-(Isobutoxy)ethoxy]ethoxy]methyl]oxirane is a chemical compound with the molecular formula C11H22O4 and a molecular weight of 218.29 g/mol. It is also known by its IUPAC name, 2-[2-[2-(2-methylpropoxy)ethoxy]ethoxymethyl]oxirane. This compound is characterized by its oxirane (epoxide) ring, which is a three-membered cyclic ether, and its multiple ethoxy and isobutoxy groups, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of [[2-[2-(Isobutoxy)ethoxy]ethoxy]methyl]oxirane typically involves the reaction of 2-{[2-(ethenyloxy)ethoxy]methyl}oxirane with various reagents . One common method includes the use of oxazolidin-2-ones, which react with the oxirane ring to form mixtures of isomeric compounds . The reaction conditions often involve specific catalysts and controlled temperatures to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

[[2-[2-(Isobutoxy)ethoxy]ethoxy]methyl]oxirane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.

    Substitution: The oxirane ring is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

[[2-[2-(Isobutoxy)ethoxy]ethoxy]methyl]oxirane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of [[2-[2-(Isobutoxy)ethoxy]ethoxy]methyl]oxirane involves its reactivity with various molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can affect molecular pathways and processes, making the compound useful in various applications .

Comparison with Similar Compounds

[[2-[2-(Isobutoxy)ethoxy]ethoxy]methyl]oxirane can be compared with other similar compounds, such as:

    2-Butoxyethanol: This compound has a similar structure but lacks the oxirane ring, making it less reactive in certain chemical reactions.

    2-(2-Butoxyethoxy)ethanol: Similar to 2-butoxyethanol, this compound also lacks the oxirane ring but has additional ethoxy groups, affecting its solubility and reactivity.

The uniqueness of this compound lies in its oxirane ring, which imparts high reactivity and versatility in chemical reactions .

Properties

CAS No.

50321-23-8

Molecular Formula

C11H22O4

Molecular Weight

218.29 g/mol

IUPAC Name

2-[2-[2-(2-methylpropoxy)ethoxy]ethoxymethyl]oxirane

InChI

InChI=1S/C11H22O4/c1-10(2)7-13-5-3-12-4-6-14-8-11-9-15-11/h10-11H,3-9H2,1-2H3

InChI Key

YZVDZGBALSHCNY-UHFFFAOYSA-N

Canonical SMILES

CC(C)COCCOCCOCC1CO1

Origin of Product

United States

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